

# Modifying Carbon Fiber Surfaces with DGEBA-Based Sizing Agents: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Bisphenol A diglycidyl ether*

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These application notes provide a detailed overview and experimental protocols for the surface modification of carbon fibers using sizing agents based on Diglycidyl Ether of Bisphenol A (DGEBA). The aim is to enhance the interfacial adhesion between the carbon fibers and polymer matrices, a critical factor in the performance of carbon fiber reinforced composites.

## Introduction

Carbon fibers, while possessing exceptional strength and stiffness, are inherently inert and exhibit poor adhesion to polymer matrices. Surface treatment and sizing are crucial steps to improve the fiber-matrix interface. DGEBA-based epoxy sizing agents are widely used due to their compatibility with epoxy matrices, a common choice for high-performance composites. A typical sizing formulation includes a DGEBA derivative, which provides the primary adhesive chemistry, often combined with other components like polysiloxanes and esters to tailor the sizing's properties.<sup>[1][2]</sup> The concentration of the sizing agent is typically low, in the range of 0.5 to 1.0 wt%.<sup>[1][2]</sup> This layer not only enhances chemical bonding and wettability but also protects the fibers from damage during handling and processing.

## Quantitative Data on the Effects of DGEBA-Based Sizing

The application of DGEBA-based sizing agents significantly influences the surface and mechanical properties of carbon fibers and their composites. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Sizing on Interlaminar Shear Strength (ILSS) of Carbon Fiber Composites

Sizing Agent Composition	Carbon Fiber Type	Matrix Resin	ILSS (MPa)	% Improvement vs. Unsized	Reference
Unsized	T700 grade	Epoxy	108	-	[3]
Epoxy-based (EP)	T700 grade	Epoxy	129.6	20.0%	[3]
Vinyl ester-based (VE) with EP	T700 grade	Epoxy	118.1	9.3%	[3]
Unsized	-	PMMA	-	-	[4]
DGEBA-based	-	PMMA	-	12.6%	[4]

Table 2: Surface Properties of Carbon Fibers with Different Sizing Agents

Sizing Agent Type	Contact Angle with Water (°)	Surface Energy (mN/m)	O/C Atomic Ratio (from XPS)	Reference
Sizing Agent A	61.64 - 76.03	34.68 (average)	-	[5]
Sizing Agent B	61.44 - 65.26	39.66 (average)	-	[5]
Sizing Agent C	55.25 - 74.34	38.81 (average)	-	[5]
Unsized	-	-	-	[4]
DGEBA-based	Decreased by 16.2%	-	Increased by 35.1%	[4]

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the modification of carbon fiber surfaces with DGEBA-based sizing agents.

### Protocol 1: Preparation of DGEBA-Based Sizing Emulsion

This protocol describes the preparation of an oil-in-water emulsion of a DGEBA-based sizing agent using the phase inversion emulsification method.[\[6\]](#)

Materials:

- Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., E-51)
- Epoxidized polybutadiene (EPB) (as a flexibilizer and co-emulsifier)[\[7\]](#)
- Non-ionic emulsifiers (e.g., polyoxyethylene nonylphenol phosphoric ammonium, polyoxyethylene styrenated phenol ether)[\[8\]](#)
- Deionized water
- High-speed shear mixer

Procedure:

- In a reaction vessel, thoroughly mix the DGEBA resin, EPB, and the selected emulsifiers at a predetermined weight ratio (e.g., a 2:1 ratio of the two emulsifiers).[\[8\]](#)
- Heat the mixture to a constant temperature (e.g., 80°C) with continuous stirring.
- Slowly add deionized water to the mixture under high shear (e.g., 10,000 r/min).[\[8\]](#)
- As water is added, the viscosity of the mixture will first increase, and then suddenly decrease, indicating the phase inversion from a water-in-oil to an oil-in-water emulsion.
- Continue stirring for an additional 20 minutes to ensure a stable and uniform emulsion.[\[8\]](#)

- Cool the emulsion to room temperature.
- Characterize the emulsion for particle size, distribution, and stability. A stable emulsion will show no precipitation after centrifugation (e.g., 4,000 rpm for 5 min).[3]

## Protocol 2: Application of DGEBA-Based Sizing to Carbon Fibers

This protocol outlines the continuous process of applying the prepared sizing emulsion to carbon fibers.

### Equipment:

- Creel for feeding the carbon fiber tow
- De-sizing furnace
- Surface treatment unit (e.g., electrolytic bath)
- Sizing bath
- Drying oven
- Winder

### Procedure:

- De-sizing (Optional): If starting with commercially sized carbon fibers, pass the fiber tow through a furnace at a temperature sufficient to burn off the existing sizing (e.g., 400-500°C).
- Surface Treatment: Pass the de-sized (or unsized) carbon fiber tow through an electrolytic bath containing an electrolyte (e.g., ammonium bicarbonate solution) to introduce functional groups on the fiber surface and improve wettability.
- Rinsing and Drying: Thoroughly rinse the surface-treated fibers with deionized water and pass them through a drying oven.

- **Sizing Application:** Guide the dry carbon fiber tow through the DGEBA-based sizing emulsion bath. The residence time in the bath and the tension of the fiber should be controlled to achieve the desired sizing content (typically 0.5-1.0 wt%).<sup>[1][2]</sup>
- **Drying and Curing:** Pass the sized fiber tow through a multi-zone drying oven to remove water and cure the sizing agent. The temperature profile should be carefully controlled to avoid damaging the fibers.
- **Winding:** Wind the final sized carbon fiber tow onto a spool.

## Protocol 3: Fabrication of Carbon Fiber Reinforced Composite by Hand Lay-up

This protocol describes the fabrication of a composite laminate using the sized carbon fibers and an epoxy resin matrix via a simple hand lay-up technique.<sup>[9][10]</sup>

### Materials:

- Sized carbon fiber fabric
- DGEBA-based epoxy resin
- Amine curing agent
- Mold with a release agent applied
- Mixing cups and stirrers
- Brushes and rollers
- Vacuum bagging materials (peel ply, release film, breather cloth, sealant tape, vacuum bag)
- Oven

### Procedure:

- **Mold Preparation:** Apply a suitable release agent to the mold surface.

- Resin Preparation: Mix the DGEBA epoxy resin and the amine curing agent in the stoichiometric ratio recommended by the manufacturer. Stir thoroughly until a homogeneous mixture is obtained.
- Lay-up:
  - Apply a thin, uniform coat of the mixed resin to the mold surface.
  - Place the first ply of the sized carbon fiber fabric onto the wet resin.
  - Use a roller to gently press the fabric, ensuring good impregnation and removal of any trapped air bubbles.
  - Apply another coat of resin over the fabric.
  - Repeat this process for each subsequent ply until the desired thickness is achieved.
- Vacuum Bagging:
  - Place a layer of peel ply over the final layer of fabric, followed by a release film and a breather cloth.
  - Seal the entire assembly with a vacuum bag and sealant tape.
  - Apply vacuum to consolidate the laminate and remove any remaining entrapped air and excess resin.
- Curing:
  - Transfer the vacuum-bagged assembly to an oven.
  - Cure the composite at the temperature and for the duration specified for the resin system.
  - After curing, allow the assembly to cool down slowly to room temperature before demolding.<sup>[9]</sup>

## Protocol 4: Measurement of Interfacial Shear Strength (IFSS) by Micro-droplet Debonding Test

This protocol details the procedure for measuring the IFSS between a single carbon fiber and the epoxy matrix.[\[11\]](#)[\[12\]](#)

### Equipment:

- Micro-droplet debonding test apparatus
- Microscope
- Universal testing machine with a micro-load cell

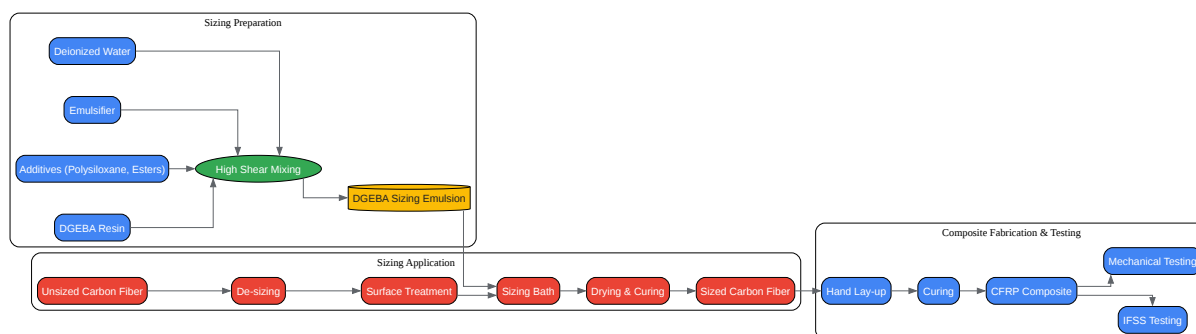
### Procedure:

- Specimen Preparation:
  - Mount a single carbon fiber filament on a sample holder.
  - Carefully apply micro-droplets of the epoxy resin onto the fiber.
  - Cure the resin droplets according to the manufacturer's specifications.
- Testing:
  - Mount the specimen in the micro-droplet debonding tester.
  - Position a pair of micro-vises or a knife-edge just above a resin droplet, ensuring they do not touch the fiber.
  - Apply a tensile load to the fiber at a constant displacement rate.
  - The load will increase until the droplet is debonded from the fiber. Record the maximum load ( $F_{max}$ ) at the point of debonding.
- Data Analysis:

- Measure the diameter of the fiber (d) and the embedded length of the fiber within the droplet (l) using a microscope.
- Calculate the IFSS ( $\tau$ ) using the following formula:  $\tau = F_{\max} / (\pi * d * l)$

## Visualizations

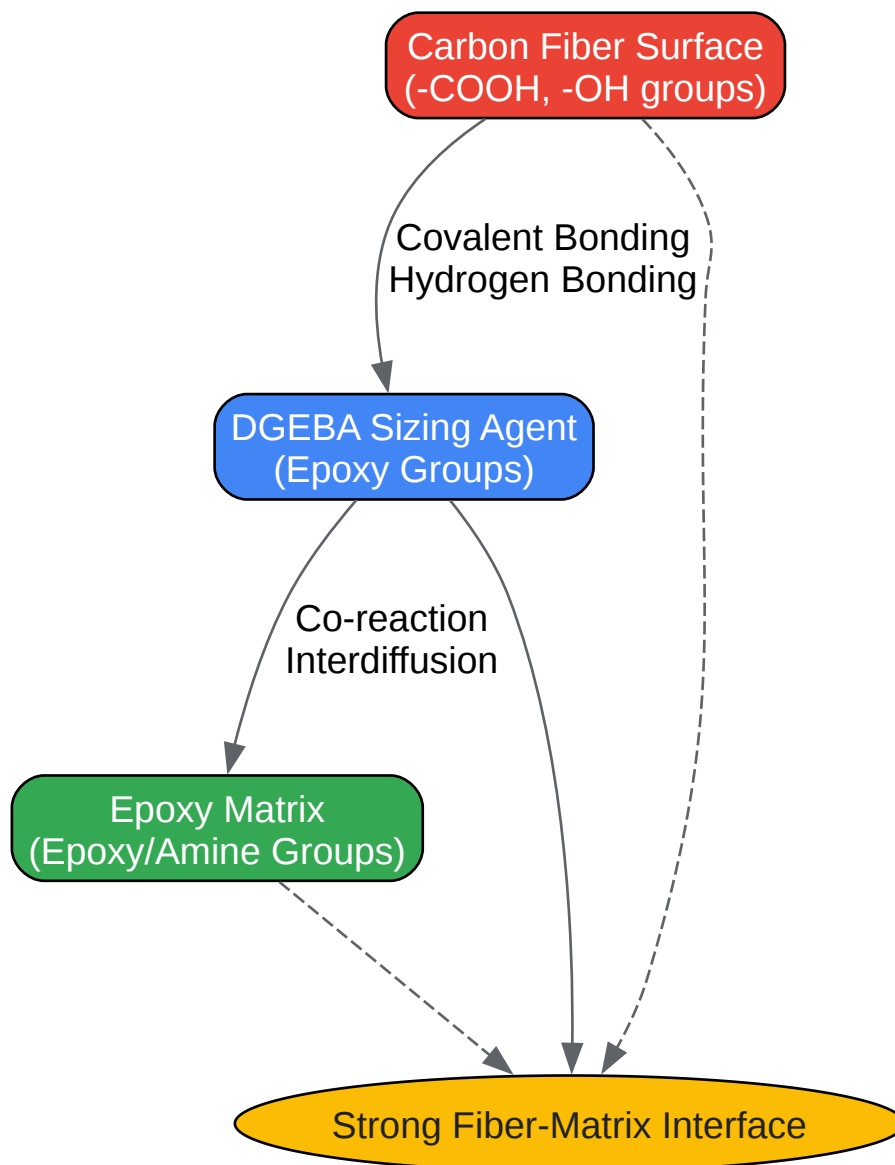
The following diagrams illustrate the key processes and relationships in the modification of carbon fiber surfaces with DGEBA-based sizing agents.



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Caption: Experimental workflow for modifying carbon fiber surfaces.



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